molecular formula C11H14N4 B13173217 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile

Cat. No.: B13173217
M. Wt: 202.26 g/mol
InChI Key: JUDZDINXLUYVDH-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile is a compound that features a pyrrolidine ring attached to a pyridine ring via an amino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile typically involves the reaction of pyridine-3-carbonitrile with pyrrolidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with pyridine-3-carbonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-substituted pyridines .

Scientific Research Applications

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pyrrolidin-3-ylmethyl)amino]pyridine-3-carbonitrile is unique due to the combination of the pyrrolidine and pyridine rings, which imparts distinct physicochemical properties and biological activities. This dual functionality makes it a valuable scaffold in drug discovery and medicinal chemistry .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(pyrrolidin-3-ylmethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C11H14N4/c12-6-10-2-1-4-14-11(10)15-8-9-3-5-13-7-9/h1-2,4,9,13H,3,5,7-8H2,(H,14,15)

InChI Key

JUDZDINXLUYVDH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CNC2=C(C=CC=N2)C#N

Origin of Product

United States

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